Cas no 218131-32-9 (3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride)

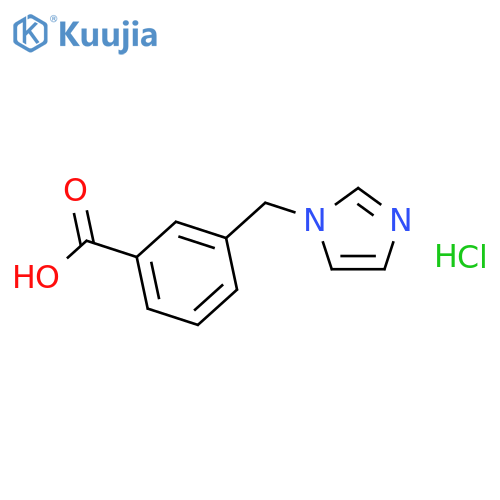

218131-32-9 structure

商品名:3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride

CAS番号:218131-32-9

MF:C11H11ClN2O2

メガワット:238.670241594315

MDL:MFCD08690248

CID:243460

PubChem ID:18525763

3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride 化学的及び物理的性質

名前と識別子

-

- Benzoic acid,3-(1H-imidazol-1-ylmethyl)-, hydrochloride (1:1)

- 3-(1H-Imidazol-1-ylmethyl)benzoic acid hydrochloride

- 3-(imidazol-1-ylmethyl)benzoic acid,hydrochloride

- 3-IMIDAZOL-1-YLMETHYL-BENZOIC ACID HYDROCHLORIDE

- AG-A-60840

- CC43251

- CTK7I8638

- KB-69741

- MolPort-000-143-258

- RP05792

- SBB099000

- 3-(imidazol-1-ylmethyl)benzoic acid;hydrochloride

- AKOS015849767

- 3-((1H-Imidazol-1-yl)methyl)benzoic acid hydrochloride

- W-206680

- 3-[(1H-imidazol-1-yl)methyl]benzoic acid hydrochloride

- 218131-32-9

- MS-22385

- 3-[(1H-Imidazol-1-yl)methyl]benzoic acid--hydrogen chloride (1/1)

- 3-((1H-Imidazol-1-yl)methyl)benzoicacidhydrochloride

- EN300-190349

- 3-(1H-imidazol-1-ylmethyl)benzoic acid hydrochloride, AldrichCPR

- DTXSID30594523

- MFCD08690248

- G30088

- 3-(imidazol-1-ylmethyl)benzoic acid hydrochloride

- 3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride

-

- MDL: MFCD08690248

- インチ: InChI=1S/C11H10N2O2.ClH/c14-11(15)10-3-1-2-9(6-10)7-13-5-4-12-8-13;/h1-6,8H,7H2,(H,14,15);1H

- InChIKey: YTCNDYWVEAFCMT-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC(=C1)C(=O)O)CN2C=CN=C2.Cl

計算された属性

- せいみつぶんしりょう: 238.05100

- どういたいしつりょう: 238.0509053g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 233

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.1Ų

じっけんとくせい

- ゆうかいてん: 205 °C

- ふってん: 468°Cat760mmHg

- フラッシュポイント: 236.8°C

- PSA: 55.12000

- LogP: 2.43160

3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride セキュリティ情報

3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride 税関データ

- 税関コード:2933290090

- 税関データ:

中国税関コード:

2933290090概要:

2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB224827-1 g |

3-(1H-Imidazol-1-ylmethyl)benzoic acid hydrochloride |

218131-32-9 | 1g |

€245.50 | 2022-03-04 | ||

| TRC | I386120-250mg |

3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride |

218131-32-9 | 250mg |

$ 230.00 | 2022-06-04 | ||

| TRC | I386120-50mg |

3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride |

218131-32-9 | 50mg |

$ 70.00 | 2022-06-04 | ||

| Chemenu | CM416334-5g |

3-(1H-Imidazol-1-ylmethyl)benzoic acid hydrochloride |

218131-32-9 | 95%+ | 5g |

$852 | 2023-01-19 | |

| abcr | AB224827-10g |

3-(1H-Imidazol-1-ylmethyl)benzoic acid hydrochloride; . |

218131-32-9 | 10g |

€1492.00 | 2025-02-15 | ||

| Aaron | AR00C2IC-2.5g |

3-(1H-Imidazol-1-ylmethyl)benzoic acid hydrochloride |

218131-32-9 | 95% | 2.5g |

$380.00 | 2025-01-24 | |

| A2B Chem LLC | AF62024-50mg |

3-((1H-Imidazol-1-yl)methyl)benzoic acid hydrochloride |

218131-32-9 | 95% | 50mg |

$65.00 | 2024-04-20 | |

| abcr | AB224827-5g |

3-(1H-Imidazol-1-ylmethyl)benzoic acid hydrochloride; . |

218131-32-9 | 5g |

€799.00 | 2025-02-15 | ||

| A2B Chem LLC | AF62024-10g |

3-((1H-Imidazol-1-yl)methyl)benzoic acid hydrochloride |

218131-32-9 | 95% | 10g |

$1083.00 | 2024-04-20 | |

| 1PlusChem | 1P00C2A0-50mg |

3-(1H-Imidazol-1-ylmethyl)benzoic acid hydrochloride |

218131-32-9 | 95% | 50mg |

$67.00 | 2025-03-30 |

3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride 関連文献

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

218131-32-9 (3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride) 関連製品

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:218131-32-9)3-(1H-Imidazol-1-ylmethyl)benzoic Acid Hydrochloride

清らかである:99%/99%

はかる:1g/5g

価格 ($):258.0/775.0